molecular formula C15H14N4O5S2 B2802977 ETHYL 2-[2-({[(4-NITROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-1,3-THIAZOL-4-YL]ACETATE CAS No. 431057-65-7

ETHYL 2-[2-({[(4-NITROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-1,3-THIAZOL-4-YL]ACETATE

Cat. No.: B2802977
CAS No.: 431057-65-7
M. Wt: 394.42
InChI Key: QCVHAZQEEKKOGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-[2-({[(4-NITROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-1,3-THIAZOL-4-YL]ACETATE is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[2-({[(4-NITROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-1,3-THIAZOL-4-YL]ACETATE typically involves multiple steps. One common method includes the reaction of 4-nitrobenzoyl chloride with thiourea to form the intermediate 4-nitrobenzoylthiourea. This intermediate then reacts with ethyl bromoacetate in the presence of a base, such as potassium carbonate, to yield the final product. The reaction conditions often require refluxing in an appropriate solvent like ethanol or acetonitrile .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle potentially hazardous reagents like 4-nitrobenzoyl chloride.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[2-({[(4-NITROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-1,3-THIAZOL-4-YL]ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogenation catalysts like palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols can be used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

Major Products

Scientific Research Applications

ETHYL 2-[2-({[(4-NITROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-1,3-THIAZOL-4-YL]ACETATE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 2-[2-({[(4-NITROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-1,3-THIAZOL-4-YL]ACETATE is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • **Ethyl 2-(2-(4-chlorobenzoyl)carbamothioylamino)-1,3-thiazol-4-yl]acetate
  • **Ethyl 2-(2-(4-methylbenzoyl)carbamothioylamino)-1,3-thiazol-4-yl]acetate

Uniqueness

ETHYL 2-[2-({[(4-NITROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-1,3-THIAZOL-4-YL]ACETATE is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 2-[2-[(4-nitrobenzoyl)carbamothioylamino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O5S2/c1-2-24-12(20)7-10-8-26-15(16-10)18-14(25)17-13(21)9-3-5-11(6-4-9)19(22)23/h3-6,8H,2,7H2,1H3,(H2,16,17,18,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCVHAZQEEKKOGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=S)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.